4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride
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Overview
Description
4-{3-Bromobicyclo[111]pentan-1-yl}piperidine hydrochloride is a chemical compound with the molecular formula C10H17BrClN It is characterized by the presence of a bromobicyclo[111]pentane moiety attached to a piperidine ring, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride typically involves the reaction of 3-bromobicyclo[1.1.1]pentane with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Substitution Reactions: The piperidine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride involves its interaction with specific molecular targets. The bromobicyclo[1.1.1]pentane moiety may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromobicyclo[1.1.1]pentane: Lacks the piperidine ring, making it less versatile in biological applications.
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride: Similar structure but with iodine instead of bromine, which may affect its reactivity and biological activity.
4-{3-Cyanobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride: Contains a cyano group, which can introduce different electronic properties and reactivity.
Uniqueness
4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride is unique due to the combination of the bromobicyclo[1.1.1]pentane moiety and the piperidine ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C10H17BrClN |
---|---|
Molecular Weight |
266.60 g/mol |
IUPAC Name |
4-(3-bromo-1-bicyclo[1.1.1]pentanyl)piperidine;hydrochloride |
InChI |
InChI=1S/C10H16BrN.ClH/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8;/h8,12H,1-7H2;1H |
InChI Key |
SVLWUCARWDOQES-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C23CC(C2)(C3)Br.Cl |
Origin of Product |
United States |
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